molecular formula C23H20FN3O3S B2676044 N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 879139-07-8

N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2676044
CAS No.: 879139-07-8
M. Wt: 437.49
InChI Key: NNRYHMJUTRPAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Compounds with structures related to N-(2-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide have been synthesized and tested for their antitumor activities. For instance, derivatives of thieno[3,2-d]pyrimidine demonstrated selective anti-tumor activities, suggesting the potential of this compound in cancer research (Xiong Jing, 2011).

Imaging with PET

Derivatives of pyrazolo[1,5-a]pyrimidines, which share a structural resemblance, have been utilized as selective ligands for imaging translocator protein (18 kDa) with PET, highlighting the potential for this compound in neuroinflammation studies and neurodegenerative disease research (F. Dollé et al., 2008).

Herbicidal Activity

Compounds structurally similar to this compound have shown promising herbicidal activities against dicotyledonous weeds, suggesting the chemical's potential application in agricultural research (Daoxin Wu et al., 2011).

Dual Inhibitors for Therapeutic Targets

Some derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), offering insights into the therapeutic research applications of this compound. These compounds have shown nanomolar GI50 values against tumor cells, suggesting their potential as antitumor agents (A. Gangjee et al., 2009).

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-2-16-5-3-4-6-18(16)25-20(28)14-26-19-11-12-31-21(19)22(29)27(23(26)30)13-15-7-9-17(24)10-8-15/h3-12,21H,2,13-14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOMCNATJOLIMP-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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